Cas no 83407-38-9 (N-methylquinolin-6-amine)

N-methylquinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- N-methylquinolin-6-amine
- [6]quinolyl-methyl-amine;6-metylaminoquinoline;6-methylaminoquinoline;6-(methylamino)quinoline;[6]Chinolyl-methyl-amin;
- CS-0246732
- 83407-38-9
- XXTCHBBZIBFUCN-UHFFFAOYSA-N
- DB-144340
- MFCD17292021
- 6-methylaminoquinoline
- SCHEMBL3155590
- EN300-342206
- E85027
- 6-Quinolinamine, N-methyl-
- N-methyl-6-quinolinamine
- AKOS012390356
- 6-(methylamino)quinoline
- 872-407-9
-
- MDL: MFCD17292021
- インチ: InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3
- InChIKey: XXTCHBBZIBFUCN-UHFFFAOYSA-N
- ほほえんだ: CNC1=CC2=C(C=C1)N=CC=C2
計算された属性
- せいみつぶんしりょう: 158.08400
- どういたいしつりょう: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 24.9Ų
じっけんとくせい
- PSA: 24.92000
- LogP: 2.34950
N-methylquinolin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342206-2.5g |
N-methylquinolin-6-amine |
83407-38-9 | 95% | 2.5g |
$1370.0 | 2023-08-31 | |
Enamine | EN300-342206-5.0g |
N-methylquinolin-6-amine |
83407-38-9 | 95% | 5g |
$2028.0 | 2023-06-03 | |
eNovation Chemicals LLC | Y1240891-1g |
N-methylquinolin-6-amine |
83407-38-9 | 97% | 1g |
$590 | 2024-06-06 | |
eNovation Chemicals LLC | Y1240891-100mg |
N-methylquinolin-6-amine |
83407-38-9 | 97% | 100mg |
$175 | 2024-06-06 | |
Enamine | EN300-342206-0.1g |
N-methylquinolin-6-amine |
83407-38-9 | 95% | 0.1g |
$241.0 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317402-1g |
n-Methylquinolin-6-amine |
83407-38-9 | 95% | 1g |
¥15093.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1240891-100mg |
N-methylquinolin-6-amine |
83407-38-9 | 97% | 100mg |
$175 | 2025-02-20 | |
Aaron | AR01BRR7-250mg |
N-Methylquinolin-6-amine |
83407-38-9 | 95% | 250mg |
$303.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317402-100mg |
n-Methylquinolin-6-amine |
83407-38-9 | 95% | 100mg |
¥6501.00 | 2024-07-28 | |
1PlusChem | 1P01BRIV-100mg |
N-Methylquinolin-6-amine |
83407-38-9 | 95% | 100mg |
$254.00 | 2025-03-19 |
N-methylquinolin-6-amine 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
N-methylquinolin-6-amineに関する追加情報
Recent Advances in the Study of N-methylquinolin-6-amine (CAS: 83407-38-9) in Chemical Biology and Pharmaceutical Research
N-methylquinolin-6-amine (CAS: 83407-38-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The compound's unique quinoline scaffold, combined with the N-methyl substitution, has been shown to enhance its interaction with various biological targets, making it a promising candidate for further investigation.
Recent studies have highlighted the role of N-methylquinolin-6-amine in modulating key signaling pathways, particularly those involved in inflammation and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on NF-κB signaling, a pathway central to inflammatory responses and tumorigenesis. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding affinity of N-methylquinolin-6-amine to specific protein targets, providing a mechanistic basis for its observed bioactivity.
In addition to its anti-inflammatory and anticancer properties, N-methylquinolin-6-amine has also been investigated for its potential in neurodegenerative diseases. A preprint article from BioRxiv (2024) reported that the compound can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to reduce oxidative stress and inhibit amyloid-beta aggregation, two hallmark pathological features of the disease. These findings open new avenues for the development of quinoline-based therapeutics for neurodegenerative disorders.
The synthesis and optimization of N-methylquinolin-6-amine derivatives have also been a focal point of recent research. A study in Organic & Biomolecular Chemistry (2023) described a novel, high-yield synthetic route for producing N-methylquinolin-6-amine and its analogs, which could facilitate large-scale production for preclinical and clinical studies. The study emphasized the importance of structural modifications to enhance the compound's pharmacokinetic properties, such as solubility and metabolic stability, without compromising its bioactivity.
Despite these promising developments, challenges remain in the clinical translation of N-methylquinolin-6-amine. Issues such as potential off-target effects, toxicity profiles, and formulation stability need to be addressed through comprehensive preclinical studies. Future research directions may include the development of targeted delivery systems, such as nanoparticle carriers, to improve the compound's bioavailability and reduce systemic side effects. Collaborative efforts between chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this intriguing molecule.
83407-38-9 (N-methylquinolin-6-amine) 関連製品
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)
- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)
- 43195-60-4(Uridine 5′-diphosphoglucuronic acid ammonium salt)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 1804730-04-8(4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)
- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
